

# NAN-190 Hydrobromide: A Technical Guide to its Alpha-1 Adrenoceptor Affinity

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## Compound of Interest

Compound Name: NAN-190 hydrobromide

Cat. No.: B1676930

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This technical guide provides a comprehensive overview of the binding affinity of **NAN-190 hydrobromide** for alpha-1 ( $\alpha_1$ ) adrenergic receptors. NAN-190, primarily recognized for its potent 5-HT<sub>1A</sub> receptor antagonism, also exhibits high affinity for  $\alpha_1$ -adrenoceptors, a characteristic crucial for understanding its full pharmacological profile and potential off-target effects. This document collates quantitative binding data, details common experimental methodologies, and illustrates key pathways and workflows.

## Quantitative Affinity Data

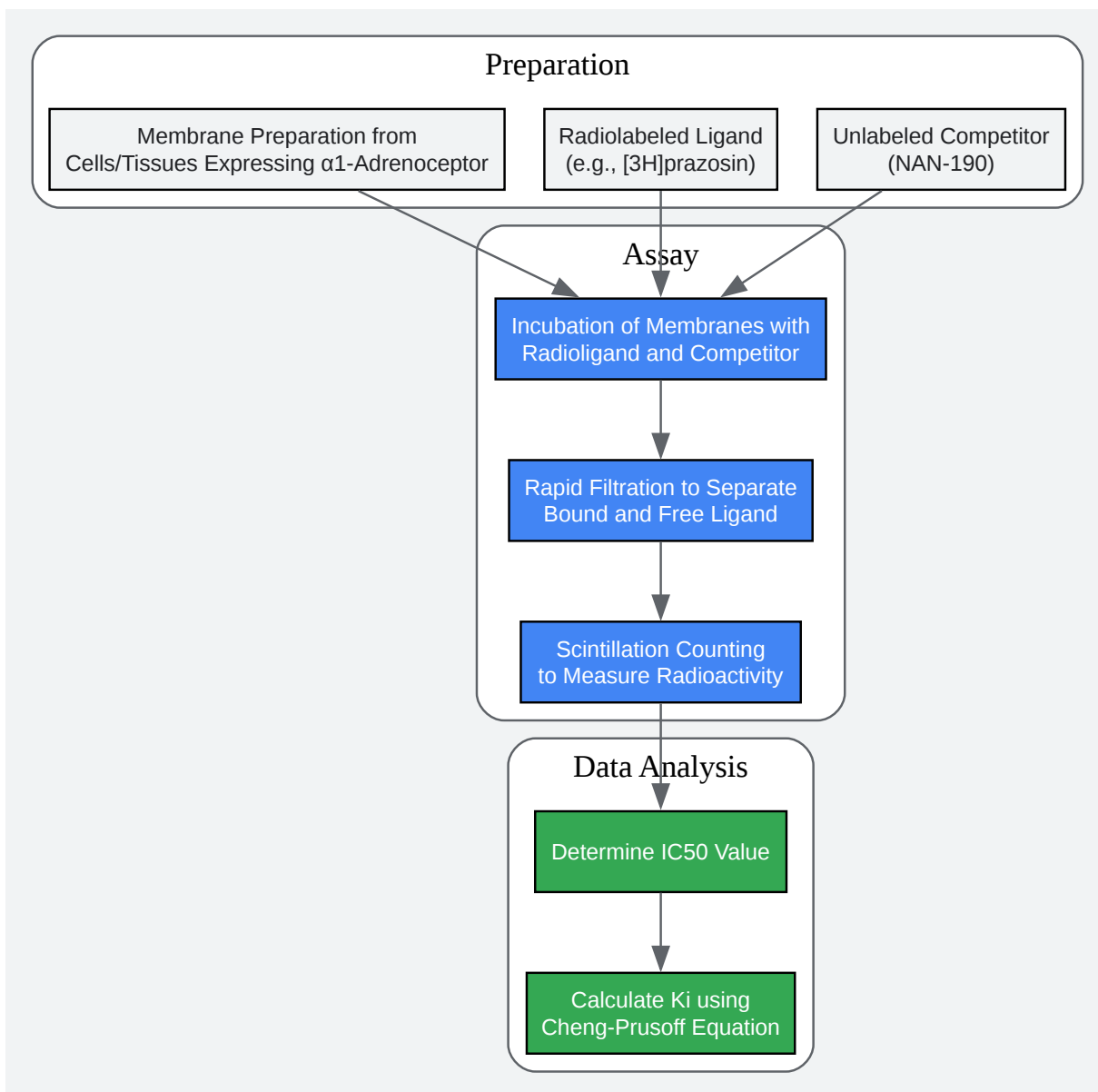
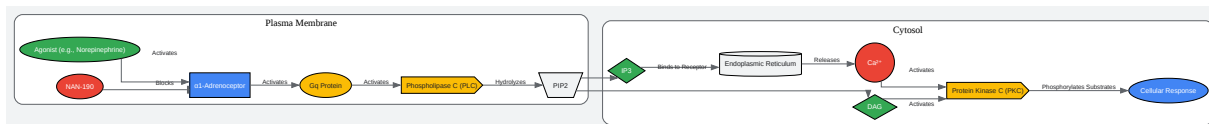
The affinity of NAN-190 for  $\alpha_1$ -adrenoceptor subtypes has been determined through various in vitro assays, including radioligand binding and functional studies. The data consistently demonstrates a high affinity of NAN-190 for these receptors.

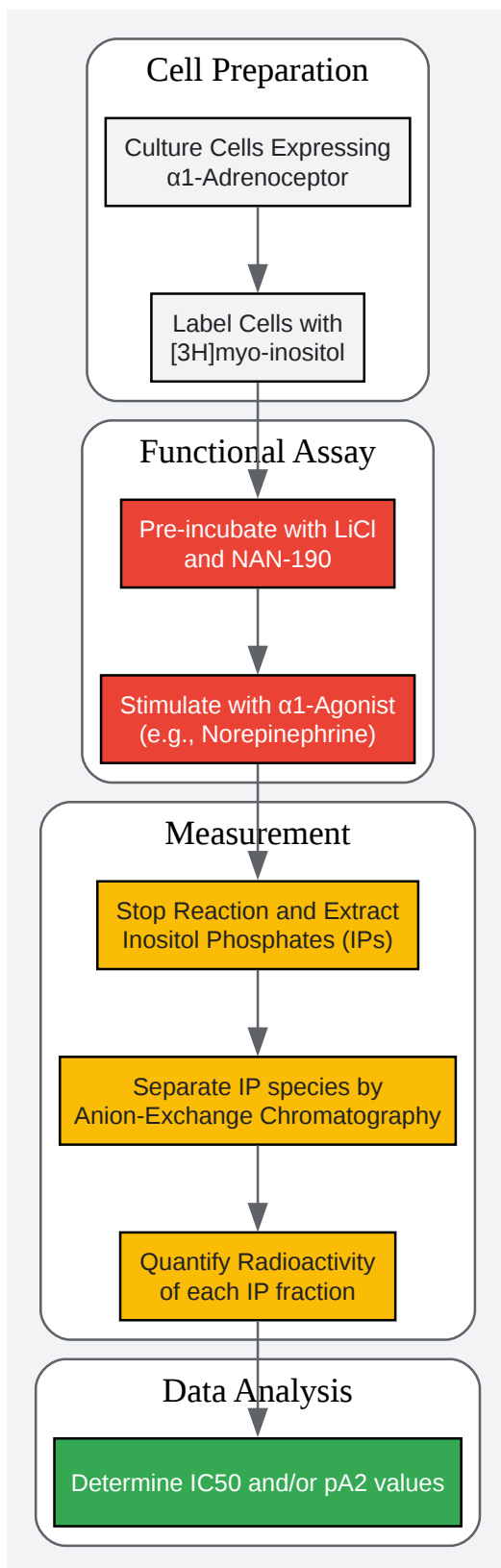
Parameter	Receptor Subtype	Value	Source
pKi	$\alpha 1$ (non-selective)	8.9	[1]
Ki	$\alpha 1$ (non-selective)	0.8 nM	[2]
pA2	$\alpha 1A$	9.47	[3]
pA2	$\alpha 1B$	9.02	[3]
pA2	$\alpha 1D$	9.99	[3]
IC50	$\alpha 1$ (functional assay)	0.16 nM	

Note: Ki represents the inhibition constant, pKi is the negative logarithm of the Ki, pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, and IC50 is the concentration of an inhibitor that reduces the response by 50%. Lower values of Ki and IC50, and higher values of pKi and pA2 indicate higher affinity.

## Signaling Pathway

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca<sup>2+</sup>). The increase in intracellular Ca<sup>2+</sup> and the presence of DAG activate protein kinase C (PKC), leading to a cascade of downstream cellular responses. NAN-190 acts as an antagonist at these receptors, blocking the initiation of this signaling cascade by endogenous agonists like norepinephrine.





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